8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O and a molecular weight of 164.14 .
Synthesis Analysis
The synthesis of fluoroimidazoles, including 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, has been a topic of interest in organic synthesis and pharmaceutical chemistry . The Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds, is one of the main methods for the production of these compounds . Other methods include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Molecular Structure Analysis
The InChI code for 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5FN2O/c9-7-2-1-3-11-4-6 (5-12)10-8 (7)11/h1-5H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 164.14 .Scientific Research Applications
Bioisosteric Replacement and GABA A Receptor Modulation
8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This mimicry, established through both in silico and traditional techniques, has been utilized in the synthesis of a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators (Humphries et al., 2006).
Synthesis and Application in Fluorescent Molecular Rotors
A variety of fluorescent molecular rotors (FMRs) were synthesized using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showcasing significant enhancements in emission intensity in viscous environments. These FMRs were studied for their viscosity sensing properties (Jadhav & Sekar, 2017).
Fluorescent Property in Biomarkers and Photochemical Sensors
3-Hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, derived from imidazo[1,2-a]pyridine, have been evaluated for their fluorescence emission. These compounds are significant as organic fluorophores, especially in applications like biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Application in Antimicrobial Activity
New 1,2,4-triazoles, synthesized from imidazo[1,2-a]pyridine derivatives, have been evaluated for their antimicrobial activities. These compounds demonstrate varying levels of effectiveness against different microbes, indicating potential applications in antimicrobial research (Bayrak et al., 2009).
Use in Insecticidal Compounds
Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized through catalyst-free aza-Diels-Alder reaction, have been evaluated for their insecticidal activities. The presence of a fluoro group in these compounds has been found to enhance their effectiveness against pests like pea aphids (Zhang et al., 2010).
Modifications in Polymer Chemistry
Chitosan, a natural biopolymer, has been modified using 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides. This modification leads to the introduction of ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the polymer, suggesting potential applications in advanced material science (Levov et al., 2011).
Safety And Hazards
properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBHEUGZMMVPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241523 | |
Record name | 8-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
CAS RN |
1020033-80-0 | |
Record name | 8-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020033-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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